molecular formula C29H25NO3 B14248810 N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine CAS No. 339058-16-1

N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine

Cat. No.: B14248810
CAS No.: 339058-16-1
M. Wt: 435.5 g/mol
InChI Key: DPTMGBIKSPWCNS-RUZDIDTESA-N
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Description

N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine is a chemical compound known for its unique structure and properties It consists of a pyrene moiety attached to a butanoyl chain, which is further linked to a D-phenylalanine residue

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine can undergo various chemical reactions, including:

    Oxidation: The pyrene moiety can be oxidized using strong oxidizing agents.

    Reduction: The carbonyl group in the butanoyl chain can be reduced to an alcohol.

    Substitution: The phenylalanine residue can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Pyrene derivatives with oxidized functional groups.

    Reduction: N-[4-(Pyren-1-yl)butanol]-D-phenylalanine.

    Substitution: Various substituted phenylalanine derivatives.

Mechanism of Action

The mechanism of action of N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA, affecting its structure and function. Additionally, the phenylalanine residue can interact with proteins, potentially altering their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(Pyren-1-yl)butanoyl]-D-phenylalanine is unique due to its combination of a fluorescent pyrene moiety and a biologically active phenylalanine residue. This dual functionality allows it to be used in both chemical and biological applications, making it a versatile compound for research purposes.

Properties

CAS No.

339058-16-1

Molecular Formula

C29H25NO3

Molecular Weight

435.5 g/mol

IUPAC Name

(2R)-3-phenyl-2-(4-pyren-1-ylbutanoylamino)propanoic acid

InChI

InChI=1S/C29H25NO3/c31-26(30-25(29(32)33)18-19-6-2-1-3-7-19)11-5-8-20-12-13-23-15-14-21-9-4-10-22-16-17-24(20)28(23)27(21)22/h1-4,6-7,9-10,12-17,25H,5,8,11,18H2,(H,30,31)(H,32,33)/t25-/m1/s1

InChI Key

DPTMGBIKSPWCNS-RUZDIDTESA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2

Origin of Product

United States

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